molecular formula C17H18N6O3 B12974129 3-(5-(Imidazo[1,2-a]pyrimidine-2-carbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid

3-(5-(Imidazo[1,2-a]pyrimidine-2-carbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid

Cat. No.: B12974129
M. Wt: 354.4 g/mol
InChI Key: SIPLECABCLQZLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound belongs to the class of benzo[4,5]imidazo[1,2-a]pyrimidines. It features a methylsulfonyl group and acts as a selective inhibitor of cyclooxygenase-2 (COX-2). COX enzymes play a crucial role in prostaglandin biosynthesis, inflammation, and pain modulation .

Chemical Reactions Analysis

a. Reactions: The compound undergoes various reactions, including oxidation and Diels–Alder reactions.

b. Common Reagents and Conditions:

    Oxone: Used for oxidation.

    Hydrogen: Converts an intermediate to the carboxylic acid form.

c. Major Products: The major product is the target compound itself.

Scientific Research Applications

This compound finds applications in:

    Chemistry: As a scaffold for designing COX-2 inhibitors.

    Biology: Studying inflammatory pathways.

    Medicine: Potential anti-inflammatory and analgesic effects.

    Industry: Drug development and pharmacological research.

Mechanism of Action

The compound inhibits COX-2, reducing prostaglandin production. It likely modulates inflammatory responses and pain perception.

Comparison with Similar Compounds

Properties

Molecular Formula

C17H18N6O3

Molecular Weight

354.4 g/mol

IUPAC Name

3-[5-(imidazo[1,2-a]pyrimidine-2-carbonyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-yl]propanoic acid

InChI

InChI=1S/C17H18N6O3/c24-15(25)4-3-12-9-13-10-21(7-2-8-23(13)20-12)16(26)14-11-22-6-1-5-18-17(22)19-14/h1,5-6,9,11H,2-4,7-8,10H2,(H,24,25)

InChI Key

SIPLECABCLQZLM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC(=NN2C1)CCC(=O)O)C(=O)C3=CN4C=CC=NC4=N3

Origin of Product

United States

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